Amenamevir

Descripción

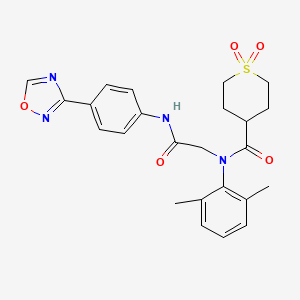

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNIVNAFBSLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027753 | |

| Record name | Amenamevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841301-32-4 | |

| Record name | Amenamevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amenamevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amenamevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amenamevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENAMEVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amenamevir's Inhibition of the Viral Helicase-Primase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amenamevir is a potent, non-nucleoside antiviral agent that specifically targets the helicase-primase (HP) complex of herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] Unlike traditional nucleoside analogs that target viral DNA polymerase, this compound presents a distinct mechanism of action, offering a valuable therapeutic alternative, particularly against acyclovir-resistant strains.[1] This technical guide provides an in-depth overview of this compound's helicase-primase inhibitory activity, including quantitative data on its antiviral potency, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and experimental workflows.

Introduction

The herpesvirus helicase-primase complex is a heterotrimeric enzyme essential for viral DNA replication.[3] It is typically composed of three subunits: the helicase (e.g., UL5 in HSV), the primase (e.g., UL52 in HSV), and a cofactor (e.g., UL8 in HSV).[3] The helicase unwinds the double-stranded viral DNA, while the primase synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.[4] By inhibiting this complex, this compound effectively halts viral DNA replication and subsequent viral propagation.[4]

Quantitative Inhibitory Activity

This compound demonstrates potent antiviral activity against a range of herpesviruses, including strains resistant to conventional therapies. The following tables summarize the 50% effective concentration (EC50) values of this compound against various viral strains, as determined by plaque reduction assays.

| Virus | Strain | EC50 (µM) | Reference |

| Herpes Simplex Virus 1 (HSV-1) | |||

| Wild-Type | 0.036 | [1][5] | |

| Acyclovir-Resistant (TK-deficient) | Susceptible (EC50 values comparable to wild-type) | [1] | |

| Herpes Simplex Virus 2 (HSV-2) | |||

| Wild-Type | 0.023 - 0.046 | [1] | |

| Acyclovir-Resistant (TK-deficient) | Susceptible (EC50 values comparable to wild-type) | [1] | |

| Varicella-Zoster Virus (VZV) | |||

| Wild-Type | 0.047 | [1][5] | |

| Acyclovir-Resistant | Susceptible (EC50 values comparable to wild-type) | [1] |

This compound's efficacy against acyclovir-resistant strains underscores its distinct mechanism of action, which does not rely on activation by viral thymidine kinase (TK).[1]

Mechanism of Action: Inhibition of the Helicase-Primase Complex

This compound exerts its antiviral effect by binding to the helicase-primase complex and locking it in an open, inactive conformation. This prevents the ATP-dependent unwinding of viral DNA and the synthesis of RNA primers, thereby halting viral DNA replication.[4]

Mechanism of this compound Action

Experimental Protocols

Plaque Reduction Assay (Cell-Based)

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation in a cell culture.

Materials:

-

Vero cells (or other susceptible cell line)

-

24-well cell culture plates

-

Herpes Simplex Virus (HSV-1 or HSV-2) or Varicella-Zoster Virus (VZV) stock

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% newborn calf serum (NCS)

-

Methylcellulose (0.8%)

-

This compound stock solution

-

10% formalin in phosphate-buffered saline (PBS)

-

0.05% crystal violet solution

Procedure:

-

Seed 24-well plates with Vero cells and grow to a confluent monolayer.

-

Infect the cell monolayers with approximately 60 plaque-forming units (PFU) per well of the desired virus strain.

-

After a 1-hour incubation at 37°C to allow for viral adsorption, remove the inoculum.

-

Overlay the cells with 1 ml of DMEM containing 0.8% methylcellulose and serial dilutions of this compound (e.g., ranging from 0 to 200 µM).

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days for HSV and longer for VZV).

-

Fix the cells with 10% formalin in PBS.

-

Stain the cells with 0.05% crystal violet solution and wash to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Helicase Activity Assay (Biochemical)

This assay directly measures the unwinding of a DNA substrate by the purified helicase-primase complex.

Principle: A radiolabeled or fluorescently labeled double-stranded DNA substrate is incubated with the purified helicase-primase complex in the presence and absence of this compound. The unwound single-stranded DNA is then separated from the double-stranded substrate by gel electrophoresis and quantified.

General Protocol:

-

Prepare a reaction mixture containing the purified helicase-primase complex, a labeled forked DNA substrate, ATP, and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Separate the reaction products on a non-denaturing polyacrylamide gel.

-

Visualize and quantify the amount of unwound single-stranded DNA using autoradiography or fluorescence imaging.

-

Determine the concentration of this compound required to inhibit 50% of the helicase activity (IC50).

ATPase Activity Assay (Biochemical)

This assay measures the ATP hydrolysis activity of the helicase, which is essential for its DNA unwinding function.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.

General Protocol:

-

Set up a reaction containing the purified helicase-primase complex, single-stranded DNA (as a cofactor), ATP, and reaction buffer.

-

Add different concentrations of this compound to the reactions.

-

Incubate the reactions at 37°C.

-

At various time points, stop the reaction and measure the amount of released Pi using a malachite green-based colorimetric assay.

-

Calculate the rate of ATP hydrolysis and determine the IC50 of this compound for ATPase inhibition.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound using a plaque reduction assay.

Plaque Reduction Assay Workflow

Resistance to this compound

Resistance to this compound can arise through mutations in the genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[1][5] These mutations are often clustered near the ATP-binding site or other functional domains of the enzymes.[6] Notably, this compound-resistant mutants often exhibit reduced viral fitness and remain susceptible to other classes of antiviral drugs like acyclovir.[1]

Conclusion

This compound's unique mechanism of action as a helicase-primase inhibitor provides a significant advancement in the treatment of herpesvirus infections. Its potent activity against both wild-type and acyclovir-resistant strains, coupled with a distinct resistance profile, makes it a valuable tool in the antiviral arsenal. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other helicase-primase inhibitors.

References

- 1. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | HSV helicase-primase inhibitor | CAS 841301-32-4 | herpes simplex virus| Buy ASP2151 from Supplier InvivoChem [invivochem.com]

- 4. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Amenamevir (ASP2151): A Helicase-Primase Inhibitor for Herpesvirus Infections

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amenamevir (formerly ASP2151) is a novel, non-nucleoside antiviral agent that represents a significant advancement in the treatment of herpesvirus infections. It is a potent and selective inhibitor of the viral helicase-primase complex, an essential enzyme for the replication of viral genomic DNA.[1] This unique mechanism of action distinguishes it from traditional nucleoside analogs, such as acyclovir, and provides an effective treatment option against herpes simplex virus (HSV) and varicella-zoster virus (VZV), including strains resistant to conventional therapies.[1][2] Approved in Japan for the treatment of herpes zoster, this compound has demonstrated robust efficacy and a favorable safety profile in numerous preclinical and clinical studies.[3][4] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound.

Introduction: The Need for Novel Antiherpetic Agents

Herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV) are highly prevalent human pathogens responsible for a range of diseases, from cold sores and genital herpes to chickenpox and shingles (herpes zoster).[1][5] For decades, the mainstay of treatment has been nucleoside analogs like acyclovir and its prodrug valacyclovir, which target the viral DNA polymerase.[6] However, the emergence of resistance, particularly in immunocompromised patients, has underscored the need for antiviral agents with alternative mechanisms of action.[6][7]

Discovery and Preclinical Development of this compound (ASP2151)

This compound was identified as a novel helicase-primase inhibitor with potent antiviral activity against VZV, HSV-1, and HSV-2.[8] Unlike other helicase-primase inhibitors that are only effective against HSV, this compound demonstrated equipotent activity against both HSV and VZV.[2][9]

Mechanism of Action

The primary target of this compound is the viral helicase-primase complex, which is composed of three viral proteins and is crucial for the initiation and elongation of viral DNA replication.[6][10] This complex unwinds the double-stranded viral DNA and synthesizes short RNA primers necessary for the DNA polymerase to begin synthesis.[6][11] this compound binds to this complex, inhibiting its enzymatic activities, including single-stranded DNA-dependent ATPase, helicase, and primase functions.[8] This action effectively halts viral DNA replication.[6]

Figure 1: Mechanism of action of this compound in inhibiting viral DNA replication.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates of HSV-1, HSV-2, and VZV, including acyclovir-resistant strains.[5][8]

| Virus | Strain Type | EC50 (μM) | Reference |

| HSV-1 | Wild-type | 0.036 | [11] |

| Clinical Isolates | 0.043 | [5] | |

| HSV-2 | Wild-type | - | - |

| Clinical Isolates | 0.069 | [5] | |

| VZV | Wild-type | 0.047 | [11] |

| Acyclovir-resistant | 0.038 - 0.10 | [8] |

Table 1: In Vitro Antiviral Activity of this compound (EC50 values)

In Vivo Efficacy in Animal Models

In a mouse zosteriform-spread model of HSV-1 infection, orally administered this compound was more potent than valacyclovir in inhibiting disease progression.[8][9] The 50% effective oral doses for this compound and valacyclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively.[12] this compound also demonstrated greater efficacy than valacyclovir in treating HSV skin lesions in immunocompromised mice.[11]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rodents have shown that this compound has good oral bioavailability.[12] In mice, the bioavailability was 40% after a single oral administration.[13] The primary route of elimination in mice appears to be through oxidative metabolism followed by biliary and fecal excretion.[13] In humans, this compound exhibits a half-life of approximately 8 hours, supporting once-daily dosing.[12]

Human Pharmacokinetics

Phase 1 studies in healthy subjects revealed that this compound has less than dose-proportional pharmacokinetics.[14][15] The presence of food was found to increase the absorption of this compound, with the area under the plasma concentration-time curve (AUC) nearly doubling when administered with food.[14][15]

| Parameter | Value | Condition | Reference |

| AUCinf | Increased by ~90% | With food vs. fasting | [14] |

| Cmax | Increased by 82% | With food vs. fasting | [14] |

| Elimination Half-life (t1/2) | ~8 hours | - | [12] |

| Relative Bioavailability (Tablet vs. Capsule) | 86% | - | [15] |

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the treatment of herpes zoster and genital herpes.

Phase 3 Study in Herpes Zoster

A randomized, double-blind, valaciclovir-controlled Phase 3 study in Japanese patients with herpes zoster demonstrated the non-inferiority of this compound (400 mg once daily for 7 days) to valacyclovir (1000 mg three times daily for 7 days).[16] The primary endpoint, the proportion of patients with cessation of new lesion formation by day 4, was 81.1% for this compound 400 mg and 75.1% for valaciclovir.[16]

| Treatment Group | N | Day 4 Cessation Proportion | 95% CI | Reference |

| This compound 400 mg | 243 | 81.1% | (-0.2% to 14.4%) | [16] |

| This compound 200 mg | 247 | 69.6% | - | [16] |

| Valaciclovir 1000 mg | 245 | 75.1% | - | [16] |

Table 3: Efficacy of this compound in a Phase 3 Trial for Herpes Zoster

Phase 3 Study in Recurrent Genital Herpes

A Phase 3, randomized, double-blind, placebo-controlled study evaluated a single, patient-initiated dose of this compound (1200 mg) for recurrent genital herpes.[1] The study found that this compound significantly reduced the time to healing of all genital herpes lesions compared to placebo.[1]

Phase 3 Study in Recurrent Herpes Labialis

In a similar Phase 3 study for recurrent herpes labialis, a single patient-initiated dose of 1200 mg of this compound taken within 6 hours of prodromal symptoms significantly shortened the time to all lesion healing compared to placebo (median 5.1 days vs. 5.5 days).[17][18]

Safety and Tolerability

Across clinical trials and post-marketing surveillance in Japan, this compound has been generally well-tolerated.[4][16] In the Phase 3 herpes zoster trial, the incidence of drug-related adverse events was comparable between the this compound and valaciclovir groups (10.0% and 10.7% for this compound 400 mg and 200 mg, respectively, and 12.0% for valaciclovir).[16] Post-marketing surveillance in Japan identified potential risks of thrombocytopenia, gingival bleeding, and palpitations, although none were reported as serious.[4]

Resistance Profile

Resistance to this compound can develop through amino acid substitutions in the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[7][8] However, this compound-resistant mutants often show attenuated growth and reduced pathogenicity compared to the parent virus.[2][11] Importantly, there is no cross-resistance between this compound and nucleoside analogs; this compound is effective against acyclovir-resistant HSV and VZV, and this compound-resistant strains remain susceptible to acyclovir.[2][11]

Synergistic Effects

In vitro studies have demonstrated that the combination of this compound with acyclovir or penciclovir results in statistically significant synergistic antiviral activity against HSV-1, HSV-2, and VZV.[11] This suggests that combination therapy could be a valuable approach for treating severe herpesvirus infections.[11]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the in vitro efficacy of antiviral drugs.

Figure 2: Workflow for a Plaque Reduction Assay.

Methodology:

-

Cell Culture: Appropriate host cells (e.g., MRC-5 for VZV, Vero for HSV) are seeded in multi-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a specific plaque-forming unit (PFU) count of the virus.

-

Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing low-melting-point agarose) containing serial dilutions of this compound or a control drug (e.g., acyclovir).

-

Incubation: The plates are incubated for a period sufficient for viral plaques to develop (typically 3-10 days, depending on the virus).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

EC50 Determination: The drug concentration that reduces the number of plaques by 50% compared to the untreated virus control is calculated and reported as the EC50 value.[11]

In Vivo Zosteriform-Spread Mouse Model

This animal model is used to evaluate the efficacy of antiviral compounds against HSV infection that mimics aspects of VZV reactivation in humans.

Methodology:

-

Animal Preparation: Immunocompetent or immunocompromised mice (e.g., hairless mice) are used.

-

Infection: The flank skin of the mice is abraded, and a suspension of HSV-1 is applied to the scarified area.

-

Treatment: Oral administration of this compound, a control drug (e.g., valacyclovir), or a vehicle is initiated shortly after infection and continued for a specified duration (e.g., twice daily for 5 days).

-

Disease Scoring: The development of skin lesions is monitored and scored daily based on severity (e.g., erythema, vesicles, ulceration, zosteriform spread).

-

Efficacy Evaluation: The efficacy of the treatment is determined by its ability to reduce the severity of skin lesions, delay disease progression, and improve survival rates compared to the control group.[8][9]

Conclusion

This compound represents a significant milestone in the development of antiherpetic therapies. Its novel mechanism of action as a helicase-primase inhibitor provides a much-needed alternative to traditional nucleoside analogs. With its potent activity against both HSV and VZV, including resistant strains, a favorable pharmacokinetic profile allowing for once-daily dosing, and demonstrated clinical efficacy and safety, this compound is a valuable addition to the armamentarium for managing herpesvirus infections. Future research may explore its potential in combination therapies and for other herpesvirus-related conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptibility of Herpes Simplex Virus Isolated from Genital Herpes Lesions to ASP2151, a Novel Helicase-Primase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASP2151, a novel helicase-primase inhibitor, possesses antiviral activity against varicella-zoster virus and herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a novel helicase-primase inhibitor, for treatment of herpes zoster: A randomized, double-blind, valaciclovir-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase 3, randomized, double-blind, placebo-controlled study evaluating a single, patient-initiated dose of this compound for recurrent herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound's Effective and Safe for Treatment of Recurrent Herpes Labialis Confirms Phase 3 Trial [medicaldialogues.in]

The Structure-Activity Relationship of Amenamevir: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of amenamevir (ASP2151), a potent, orally bioavailable helicase-primase inhibitor approved for the treatment of herpes zoster. This document summarizes the current understanding of its mechanism of action, the structural basis of its inhibitory activity, and the key chemical features governing its antiviral efficacy. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this area.

Introduction to this compound and its Target

This compound is a non-nucleoside antiviral agent that selectively targets the herpesvirus helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] Unlike traditional nucleoside analogs such as acyclovir, which target viral DNA polymerase, this compound's distinct mechanism of action provides an alternative treatment option, particularly for infections caused by resistant strains.[2] The helicase-primase complex, composed of three subunits (UL5, UL8, and UL52 in Herpes Simplex Virus), is responsible for unwinding double-stranded viral DNA and synthesizing RNA primers for the initiation of DNA synthesis.[1][3] this compound exhibits potent activity against both herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1][2]

Mechanism of Action and Structural Basis of Inhibition

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's inhibitory activity. This compound binds to an allosteric pocket within the UL5 helicase subunit, adjacent to the ATP binding site.[4] This binding event locks the helicase in an open, inactive conformation, which in turn prevents the conformational changes necessary for ATP hydrolysis and DNA unwinding.[4] This allosteric inhibition mechanism is distinct from competitive inhibition and contributes to the high potency of this compound.

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound Action on Viral DNA Replication.

Structure-Activity Relationship Insights

While comprehensive quantitative SAR data for a series of this compound analogs are not publicly available, critical insights can be gleaned from resistance mutations and comparisons with other helicase-primase inhibitors.

Core Scaffold and Key Moieties

This compound belongs to the oxadiazolylphenyl class of helicase-primase inhibitors.[2] Its chemical structure is N-(2,6-dimethylphenyl)-N-[2-[[4-(1,2,4-oxadiazol-3-yl)phenyl]amino]-2-oxoethyl]tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide. The oxadiazolephenyl moiety is crucial for its antiviral activity.

Insights from Resistance Mutations

Studies on this compound-resistant viral strains have identified specific amino acid substitutions in the helicase-primase complex that confer resistance. These mutations provide valuable information about the key interaction points between the drug and its target.

| Virus | Subunit | Mutation | Fold Increase in EC50 | Reference |

| HSV-1 | UL5 Helicase | K356N | >2,000 | [3] |

| VZV | ORF55 (Helicase) | K350N | >100 µM (from 0.047 µM) |

The location of these mutations within the this compound binding pocket highlights the importance of the interactions in these regions for the drug's inhibitory effect. For instance, the K356N mutation in HSV-1 UL5 is situated in a region that likely disrupts the stable binding of this compound.

The following diagram illustrates the logical relationship of how resistance mutations affect this compound's efficacy.

Caption: Logical flow of how resistance mutations impair this compound's inhibitory action.

Experimental Protocols

Helicase Inhibition Assay (Fluorescence-Based)

This assay measures the unwinding of a fluorescently labeled DNA substrate by the helicase-primase complex and the inhibition of this process by this compound.

Materials:

-

Purified recombinant helicase-primase complex

-

Fluorescently labeled DNA substrate (e.g., one strand labeled with FAM and the complementary strand with a quencher like DABCYL)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM β-mercaptoethanol)

-

ATP solution (250 mM, pH 7.0)

-

MgCl₂ solution (1 M)

-

This compound stock solution (in DMSO)

-

Black, 96-well flat-bottom assay plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare the 2x helicase/DNA substrate mixture: In the assay buffer, mix the helicase-primase complex and the fluorescently labeled DNA substrate to achieve a 2x final concentration.

-

Prepare the 2x ATP/Inhibitor mixture: In the assay buffer, mix ATP, MgCl₂, and the desired concentration of this compound (or DMSO for control) to achieve a 2x final concentration.

-

Assay setup: Add 50 µL of the 2x helicase/DNA substrate mixture to each well of the 96-well plate.

-

Initiate the reaction: Add 50 µL of the 2x ATP/Inhibitor mixture to each well.

-

Fluorescence reading: Immediately place the plate in the fluorescence plate reader pre-equilibrated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data analysis: The rate of increase in fluorescence corresponds to the rate of DNA unwinding. Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for the helicase inhibition assay.

Caption: Workflow for a fluorescence-based helicase inhibition assay.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Virus stock (e.g., HSV-1, VZV)

-

This compound stock solution

-

Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (to produce a countable number of plaques). Incubate for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add the semi-solid overlay medium containing serial dilutions of this compound (or vehicle control).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fixation and Staining: After incubation, fix the cells with the fixing solution. Once fixed, remove the overlay and stain the cell monolayer with crystal violet.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the EC50 value.

Conclusion

This compound represents a significant advancement in anti-herpesvirus therapy due to its novel mechanism of action targeting the helicase-primase complex. The structural elucidation of its binding to an allosteric site on the UL5 helicase subunit provides a solid foundation for understanding its high potency and for the rational design of next-generation inhibitors. While detailed quantitative SAR data on this compound analogs remain limited in the public domain, analysis of resistance mutations offers valuable insights into the key drug-target interactions. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate this compound and to discover new antiviral agents targeting the herpesvirus helicase-primase complex.

References

Preclinical Pharmacology of Amenamevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amenamevir is a novel antiviral agent belonging to the class of helicase-primase inhibitors. This document provides a comprehensive overview of its preclinical pharmacology, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. The information is intended to serve as a technical resource for professionals in the fields of virology, pharmacology, and drug development.

Introduction

This compound (formerly known as ASP2151) represents a significant advancement in the treatment of herpesvirus infections. Unlike traditional nucleoside analogs that target viral DNA polymerase, this compound employs a distinct mechanism of action by inhibiting the viral helicase-primase complex.[1][2] This complex is essential for the unwinding of viral DNA and the initiation of its replication.[2] this compound has demonstrated potent activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV), including strains resistant to conventional therapies.[3][4] This guide summarizes the key preclinical data that have defined the pharmacological profile of this compound.

Mechanism of Action

This compound specifically targets the helicase-primase enzyme complex of herpesviruses.[2] This complex is a heterotrimer composed of three essential proteins that work in concert to initiate and carry out viral DNA replication. By binding to this complex, this compound prevents the unwinding of the double-stranded viral DNA and the synthesis of RNA primers, which are critical first steps in the replication process.[1] This targeted inhibition effectively halts viral proliferation.[1] A key advantage of this mechanism is its efficacy against viral strains that have developed resistance to DNA polymerase inhibitors, such as acyclovir, through mutations in the viral thymidine kinase gene.[3][4]

Mechanism of action of this compound.

In Vitro Antiviral Activity

The in vitro antiviral potency of this compound has been evaluated against various strains of HSV-1, HSV-2, and VZV. The primary method for assessing this activity is the plaque reduction assay.

Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and the efficacy of an antiviral agent.

-

Cell Culture: Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV, human embryonic lung fibroblasts for VZV) are prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus, sufficient to produce a countable number of plaques (localized areas of cell death).

-

Drug Application: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or a control compound.

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the untreated control wells.

-

Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated. This is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

Plaque Reduction Assay Workflow.

Summary of In Vitro Efficacy

The following table summarizes the 50% plaque reduction concentrations of this compound against HSV-1 and VZV.

| Virus | This compound 50% Plaque Reduction Concentration (μM) | Reference |

| HSV-1 | 0.036 | [5][6][7][8][9][10] |

| VZV | 0.047 | [5][6][7][8][9][10] |

This compound has also demonstrated efficacy against feline herpesvirus 1 (FHV-1) in vitro, with 50% inhibitory concentrations comparable to acyclovir in some cell lines.[11][12] The antiviral activity of this compound is not dependent on the viral replication cycle, in contrast to nucleoside analogs like acyclovir.[5][11]

In Vivo Efficacy

The in vivo efficacy of this compound has been assessed in various animal models of herpesvirus infection.

Experimental Protocol: Mouse Model of HSV-1 Infection

Mouse models are commonly used to evaluate the in vivo efficacy of antiherpetic agents.

-

Animal Model: Immunocompetent or immunocompromised mice are used.

-

Infection: Mice are infected with a lethal or pathogenic dose of HSV-1, typically through cutaneous, intraperitoneal, or intracranial routes.

-

Treatment: Oral administration of this compound or a control vehicle is initiated at a specified time post-infection and continued for a defined period.

-

Efficacy Endpoints: Efficacy is assessed based on various parameters, including:

-

Survival rate

-

Reduction in viral titers in target organs (e.g., brain, skin)

-

Amelioration of clinical signs (e.g., skin lesions, neurological symptoms)

-

-

Data Analysis: The 50% effective dose (ED50) is often calculated, representing the dose of the drug that protects 50% of the animals from death or significantly reduces disease severity.

Summary of In Vivo Efficacy

In a mouse model of HSV-1 infection, the oral 50% effective doses of this compound and valacyclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively.[13][14] this compound was also found to be effective in treating severe skin infections in mice, even with delayed treatment initiation.[7]

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in rodents.

Experimental Protocol: Pharmacokinetic Studies in Mice

-

Drug Administration: A single dose of this compound is administered to mice via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Tmax: Time to reach maximum plasma concentration.

-

Cmax: Maximum plasma concentration.

-

t1/2: Elimination half-life.

-

AUC: Area under the plasma concentration-time curve.

-

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Summary of Pharmacokinetic Parameters in Mice

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | 2 hours (after single IV administration) | [13][14] |

| Oral Bioavailability (F) | 40% | [13][14] |

| Time to Peak Concentration (Tmax) | 1 hour (after single oral administration) | [13] |

| Primary Absorption Site | Small intestine | [13][14] |

| Primary Excretion Route | Biliary and fecal excretion | [13] |

In mice, the primary component in plasma was unchanged this compound, and the main elimination pathway involves oxidative metabolism.[13]

Preclinical Safety and Toxicology

Post-marketing surveillance of this compound in Japan has identified potential risks, including thrombocytopenia, gingival bleeding, and palpitations, although none of these were reported as serious.[5][6][9] In a study involving immunocompromised patients, adverse events with a possible causal relationship to this compound included bacterial skin infection, anemia, hyponatremia, headache, and abnormal liver function.[15][16]

Synergistic Activity

In vitro and in vivo studies have demonstrated that the combination of this compound with nucleoside analogs like acyclovir and penciclovir results in statistically significant synergistic antiviral activity against HSV-1, HSV-2, and VZV.[7][8][17] This suggests that combination therapy could be a valuable approach for treating severe herpesvirus infections.[7][17]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of herpesvirus replication. Its novel mechanism of action, targeting the helicase-primase complex, provides a valuable alternative to traditional antiviral therapies and is effective against resistant strains. The favorable in vitro and in vivo efficacy, coupled with a defined pharmacokinetic profile, has paved the way for its successful clinical development and use. Further research into combination therapies and its application in a broader range of herpesvirus infections is warranted.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] this compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster | Semantic Scholar [semanticscholar.org]

- 6. search.lib.utexas.edu [search.lib.utexas.edu]

- 7. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An exploratory study of the efficacy and safety of this compound for the treatment of herpes zoster in patients receiving immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic activity of this compound (ASP2151) with nucleoside analogs against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Amenamevir: A Technical Guide to its Antiviral Spectrum Against Herpesviruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amenamevir is a novel antiviral agent belonging to the class of helicase-primase inhibitors.[1] It presents a distinct mechanism of action compared to traditional nucleoside analogs like acyclovir by directly targeting the viral helicase-primase complex, an essential enzyme for viral DNA replication.[1][2][3] This technical guide provides an in-depth overview of the antiviral spectrum of this compound against key human herpesviruses, focusing on quantitative data, experimental methodologies, and the underlying molecular interactions. This compound has demonstrated potent activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV).[4][5] It has been approved in Japan for the treatment of herpes zoster (shingles).[3][5]

Mechanism of Action

This compound specifically inhibits the helicase-primase enzyme complex (composed of UL5, UL8, and UL52 proteins in HSV) which is responsible for unwinding double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][6] By binding to this complex, this compound effectively halts viral DNA synthesis.[1] This targeted approach allows for potent antiviral activity and a distinct resistance profile compared to DNA polymerase inhibitors.[1] Notably, its efficacy is not dependent on the viral replication cycle, unlike acyclovir, which is more effective in the early stages of infection.[7][8]

Antiviral Activity: In Vitro Studies

The in vitro antiviral activity of this compound has been extensively evaluated, primarily through plaque reduction assays. These studies have consistently demonstrated its potent inhibitory effects against various strains of HSV-1, HSV-2, and VZV, including those resistant to acyclovir.

Data Presentation: In Vitro Susceptibility

The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against susceptible and resistant herpesvirus strains.

Table 1: In Vitro Antiviral Activity of this compound Against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)

| Virus | Strain | This compound EC₅₀ (µM) | Acyclovir EC₅₀ (µM) | Reference |

| HSV-1 | Laboratory Strains | 0.014 - 0.036 | 0.08 - 0.17 | [7][8][9] |

| HSV-1 | Clinical Isolates | 0.014 (mean) | 0.13 (mean) | [9] |

| HSV-2 | Laboratory Strains | 0.023 - 0.046 | 0.32 - 0.42 | [8] |

| HSV-2 | Clinical Isolates | 0.030 (mean) | 0.32 (mean) | [9] |

| VZV | Laboratory & Clinical Strains | 0.038 - 0.10 | 1.3 - 5.9 | [8] |

Table 2: Antiviral Activity of this compound Against Acyclovir-Resistant Herpesvirus Strains

| Virus | Strain Type | This compound EC₅₀ (µM) | Acyclovir EC₅₀ (µM) | Reference |

| HSV-1 | Acyclovir-Resistant (TK-deficient) | 0.023 - 0.034 | > 44.4 | [7] |

| VZV | Acyclovir-Resistant | Not diminished | High | [10] |

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the in vitro efficacy of antiviral drugs.

-

Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells for HSV, MRC-5 for VZV) are prepared in multi-well plates.[11]

-

Virus Inoculation: Cells are infected with a standardized amount of virus (e.g., 60 plaque-forming units per well) and incubated for 1 hour to allow for viral attachment.[11]

-

Drug Application: The virus inoculum is removed, and the cells are overlaid with a medium containing methylcellulose and serial dilutions of the antiviral agent (this compound or control).[11]

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days for HSV and 7-10 days for VZV).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[11]

-

EC₅₀ Calculation: The EC₅₀ value, the drug concentration that reduces the number of plaques by 50% compared to the untreated control, is calculated.[11]

Antiviral Activity: In Vivo Studies

Animal models have been crucial in evaluating the in vivo efficacy of this compound. Murine models of herpetic infection have demonstrated the potent antiviral effects of oral this compound administration.

Data Presentation: In Vivo Efficacy

Table 3: In Vivo Efficacy of this compound in Murine Models

| Model | Virus | Treatment | Key Findings | Reference |

| Zosteriform Spread Model | HSV-1 | Oral this compound | Dose-dependent suppression of intradermal HSV-1 growth. More potent than valacyclovir.[12][13] | |

| Severe HSV-1 Infection (Immunosuppressed) | HSV-1 | Oral this compound (10-100 mg/kg/day) | Successfully reduced HSV-1 titers at all tested doses.[14] | |

| Multidermatomal HSV-1 Infection | HSV-1 | Oral this compound | Reduced disease severity even with delayed treatment initiation (Day 4 post-infection), whereas valacyclovir did not.[14] | |

| Herpetic Keratitis | ACVR HSV-1 | This compound | Effective in treating recalcitrant herpes simplex keratitis caused by acyclovir-resistant strains.[15][16] |

Experimental Protocols

Murine Zosteriform Spread Model

This model mimics the cutaneous spread of herpesvirus seen in zoster.

-

Animal Preparation: The flank of mice is shaved and inoculated with HSV-1 via skin scarification.

-

Treatment: Oral administration of this compound, valacyclovir, or a placebo is initiated at a specified time post-infection.

-

Disease Scoring: The development of zosteriform lesions is monitored and scored daily based on severity (e.g., erythema, vesicles, ulceration, paralysis).

-

Viral Titer Determination: Skin tissue from the infected area is collected at various time points to quantify viral titers.

Resistance Profile

Resistance to this compound can develop through mutations in the genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[7][17] Studies have identified specific amino acid substitutions that confer resistance.[17][18] Importantly, this compound-resistant mutants generally do not exhibit cross-resistance to DNA polymerase inhibitors like acyclovir and foscarnet.[17][19] Furthermore, some this compound-resistant mutants have shown attenuated growth and reduced pathogenicity in vivo compared to the wild-type virus.[7][19]

Synergistic Activity

In vitro and in vivo studies have demonstrated that this compound exhibits synergistic antiviral effects when combined with nucleoside analogs such as acyclovir and penciclovir against HSV-1, HSV-2, and VZV.[7][12] This suggests that combination therapy could be a valuable strategy for treating severe herpesvirus infections.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound targeting the viral helicase-primase complex.

Caption: A simplified workflow of the plaque reduction assay for antiviral testing.

Conclusion

This compound is a potent helicase-primase inhibitor with a broad spectrum of activity against clinically significant herpesviruses, including HSV-1, HSV-2, and VZV. Its novel mechanism of action provides an effective therapeutic option, particularly for acyclovir-resistant infections. The quantitative data from in vitro and in vivo studies consistently demonstrate its high potency. The synergistic effects observed with nucleoside analogs open avenues for combination therapies in managing severe or resistant herpesvirus infections. Further research into its clinical applications and the long-term potential for resistance development will continue to define its role in antiviral therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A Breakthrough In Herpesvirus Therapy [journalijar.com]

- 3. This compound [drugcentral.org]

- 4. Helicase-primase inhibitor this compound for herpesvirus infection: Towards practical application for treating herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [mdpi.com]

- 8. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | HSV helicase-primase inhibitor | CAS 841301-32-4 | herpes simplex virus| Buy ASP2151 from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Plaque reduction assay. [bio-protocol.org]

- 12. Synergistic activity of this compound (ASP2151) with nucleoside analogs against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral efficacy of the helicase-primase inhibitor this compound in murine models of severe herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and Safety of this compound, a Helicase-Primase Inhibitor for the Treatment of Acyclovir-Resistant Herpes Simplex Virus 1 Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 17. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Amenamevir Against Varicella-Zoster Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amenamevir is a first-in-class, orally administered antiviral agent that functions as a helicase-primase inhibitor.[1] This mechanism is distinct from traditional nucleoside analogues, such as acyclovir, which target viral DNA polymerase.[2][3] In vitro studies have consistently demonstrated that this compound exhibits potent and selective inhibitory activity against Varicella-Zoster Virus (VZV), including strains resistant to conventional therapies.[4][5] Its unique mode of action prevents the unwinding of viral DNA, a critical step for replication, thereby effectively halting the propagation of the virus.[2] This guide provides an in-depth overview of the in vitro efficacy of this compound against VZV, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action: Helicase-Primase Inhibition

The primary target of this compound is the VZV helicase-primase complex, an essential enzyme composed of three subunits (encoded by UL5, UL8, and UL52 genes) responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[2][6] this compound specifically binds to this complex, inhibiting its enzymatic functions.[2] By preventing the separation of DNA strands and the subsequent priming events, this compound effectively terminates viral DNA synthesis.[2]

This mechanism is fundamentally different from that of DNA polymerase inhibitors like acyclovir, which act as chain terminators during DNA elongation.[2] A significant advantage of this compound's mechanism is that its antiviral activity is not dependent on the viral replication cycle phase, in contrast to acyclovir, which is less effective in the late phase of infection when viral DNA synthesis is abundant.[7]

Caption: Mechanism of Action: this compound vs. Acyclovir.

Quantitative In Vitro Efficacy Data

The antiviral activity of this compound is quantified by its 50% effective concentration (EC₅₀), the concentration required to inhibit viral replication by 50%. Its safety is assessed by the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Anti-VZV Activity of this compound

| VZV Strain Type | Host Cell | EC₅₀ (µM) Range | Reference(s) |

| Laboratory Strains | HEF | 0.047 | [3][7][8] |

| Clinical Isolates | HEF | 0.038 - 0.10 | [8] |

| Acyclovir-Resistant | HEF | < 0.1 | [4] |

HEF: Human Embryonic Fibroblast

Table 2: Comparative Efficacy of this compound and Acyclovir Against VZV

| Antiviral Agent | Host Cell | Typical EC₅₀ (µM) | Reference(s) |

| This compound | HEF | 0.038 - 0.10 | [7][8] |

| Acyclovir | HEF | 1.3 - 5.9 | [7] |

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| HEF | > 30 | > 638 | [8][9] |

| HEF | ≥ 200 | > 2000 | [4] |

Experimental Protocols

The primary method used to determine the in vitro efficacy of this compound against VZV is the plaque reduction assay (PRA).

Plaque Reduction Assay (PRA)

This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Methodology:

-

Cell Culture: Confluent monolayers of Human Embryonic Fibroblast (HEF) cells are prepared in multi-well plates.[4][8]

-

Virus Infection: The cell monolayers are infected with a standardized amount of VZV, sufficient to produce a countable number of plaques.

-

Drug Application: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of this compound or a control compound (e.g., acyclovir).

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 5-7 days for VZV).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted. The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[10]

Caption: Workflow for a Plaque Reduction Assay (PRA).

Cytotoxicity Assay

To determine the CC₅₀, uninfected HEF cells are exposed to the same serial dilutions of this compound for the same incubation period as the PRA. Cell viability is then measured using a standard method, such as the WST-8 assay.[6]

Synergism and Resistance

Synergism with Acyclovir

In vitro studies have demonstrated that the combination of this compound and acyclovir exhibits statistically significant synergistic antiviral activity against VZV.[7] This suggests that a combination therapy approach may be a more effective therapeutic option than monotherapy, particularly in severe infections.[7] The proposed mechanism is that this compound reduces the number of viral DNA replication forks, allowing acyclovir to more effectively inhibit the remaining sites of DNA synthesis.[7]

Resistance Profile

Resistance to this compound can develop through mutations in the genes encoding the helicase-primase complex.[7][11]

-

Mechanism: Amino acid substitutions in the UL5 (helicase) and UL52 (primase) subunits can reduce the binding affinity of this compound to the complex, thereby decreasing its inhibitory effect.[7][12]

-

Fitness of Mutants: Notably, this compound-resistant VZV mutants often exhibit reduced growth capability and pathogenicity in vitro compared to the wild-type virus.[7][12]

-

Cross-Resistance: this compound retains its activity against acyclovir-resistant VZV strains, as its target is different from that of DNA polymerase inhibitors.[5][11]

Caption: Logical Pathway to this compound Resistance.

Conclusion

This compound demonstrates potent and highly selective in vitro activity against a wide range of Varicella-Zoster Virus strains. Its novel mechanism of action, targeting the viral helicase-primase complex, translates to superior potency compared to traditional nucleoside analogues like acyclovir and provides a crucial therapeutic option against acyclovir-resistant VZV. The low cytotoxicity and high selectivity index underscore its favorable safety profile at the cellular level. These in vitro findings establish this compound as a significant advancement in anti-herpesvirus therapy.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 10. This compound, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Amenamevir Target Validation in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for amenamevir, a potent, non-nucleoside antiviral agent. This compound represents a significant advancement in the treatment of herpesvirus infections, specifically those caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2][3] Its novel mechanism of action, targeting the viral helicase-primase complex, distinguishes it from traditional antiviral therapies that primarily inhibit viral DNA polymerase.[4][5] This document details the mechanism of action, presents key quantitative data from validation studies, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Mechanism of Action: Inhibition of the Helicase-Primase Complex

This compound's antiviral activity stems from its direct inhibition of the viral helicase-primase (HP) complex, an essential multi-enzyme system for viral DNA replication.[6][7] The HP complex in herpesviruses is typically composed of three subunits:

-

UL5 (Helicase): This subunit is responsible for unwinding the double-stranded viral DNA at the replication fork, a process that requires ATP hydrolysis.[8]

-

UL52 (Primase): This subunit synthesizes short RNA primers on the unwound single-stranded DNA, which are necessary to initiate DNA synthesis by the viral DNA polymerase.[8]

-

UL8 (Cofactor): This subunit assists in the proper function and processivity of the complex.[8]

By binding to this complex, this compound effectively blocks its enzymatic activities.[4] This prevents the separation of dsDNA into ssDNA and the subsequent synthesis of RNA primers, thereby halting the entire viral DNA replication process.[4][5] A key advantage of this mechanism is its efficacy regardless of the viral replication cycle stage, unlike nucleoside analogs such as acyclovir, whose activity can be influenced by the abundance of viral DNA synthesis.[9][10]

Target Validation Data

The validation of the helicase-primase complex as the legitimate target of this compound is supported by biochemical assays, cell-based antiviral activity, and resistance studies.

In Vitro Antiviral Activity

This compound demonstrates potent inhibitory activity against various herpesviruses in cell culture. Plaque reduction assays are commonly used to quantify this activity, with the 50% effective concentration (EC50) being a key parameter.

| Virus | Assay Type | EC50 / IC50 (µM) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 0.036 | [9][11][12] |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | 0.028 - 0.1 (range) | [13] |

| Varicella-Zoster Virus (VZV) | Plaque Reduction | 0.047 | [9][11][12] |

| Acyclovir-Resistant VZV | Antiviral Activity Assay | Equipotent to wild-type | [13] |

| Acyclovir-Resistant HSV | Antiviral Activity Assay | Equipotent to wild-type | [1][14] |

Table 1: In Vitro Efficacy of this compound Against Herpesviruses.

Importantly, this compound retains its potency against acyclovir-resistant strains of both HSV and VZV.[1][13][14] This lack of cross-resistance strongly supports its distinct mechanism of action, as acyclovir resistance typically arises from mutations in the viral thymidine kinase (TK) or DNA polymerase genes, not the helicase-primase complex.[9]

Resistance Studies

The definitive validation of a drug's target is often achieved through resistance studies. Viruses that become resistant to a drug frequently harbor mutations in the gene encoding the target protein. In the case of this compound, resistant mutants of HSV-1 and HSV-2 consistently show amino acid substitutions in the UL5 (helicase) and/or UL52 (primase) subunits of the helicase-primase complex.[9][15][16]

| Virus | Gene (Subunit) | Amino Acid Substitution(s) | Frequency/Comments | Reference(s) |

| HSV-1 | UL5 (Helicase) | K356N | Highest frequency (9/20 mutants); maintains virulence | [15][16] |

| G352C | Novel identified mutation | [15][16] | ||

| UL52 (Primase) | R367H | Associated with reduced susceptibility | [9][17] | |

| F360C/V, N902T | Novel identified mutations | [15][16] | ||

| HSV-2 | UL5 (Helicase) | K355N | Highest frequency (9/19 mutants) | [15][16] |

Table 2: Amino Acid Substitutions Conferring this compound Resistance in HSV.

No resistance mutations have been identified in the UL8 cofactor gene.[15] The clustering of mutations in the UL5 and UL52 genes provides direct evidence that this compound interacts with and inhibits the helicase-primase complex. Furthermore, many of these resistant mutants exhibit attenuated growth in vitro and reduced pathogenicity in vivo compared to the wild-type virus, suggesting that the mutations impair the essential function of the helicase-primase complex.[9][16][17]

Experimental Protocols

This section outlines the generalized methodologies for the key experiments used to validate this compound's target.

Plaque Reduction Assay

This assay is the standard method for determining the in vitro antiviral activity of a compound.

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC50).

Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero cells) in multi-well plates and grow to confluence.

-

Virus Infection: Remove growth media and infect the cell monolayers with a standardized amount of virus (e.g., HSV-1 or VZV) for a set adsorption period (e.g., 1-2 hours).

-

Compound Addition: After adsorption, remove the virus inoculum. Add an overlay medium (e.g., containing methylcellulose) containing serial dilutions of this compound or a vehicle control. The overlay restricts virus spread to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Generation and Characterization of Resistant Mutants

This process validates the drug target by identifying mutations in the target protein that confer resistance.

Objective: To select for and identify viral mutants resistant to this compound and sequence the helicase-primase complex genes.

Methodology:

-

Virus Isolation: Start with a wild-type laboratory strain or clinical isolate of the virus.

-

Serial Passage: Propagate the virus in susceptible host cells in the presence of a low concentration of this compound (e.g., near the EC50).

-

Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound in the culture medium. This applies selective pressure, favoring the growth of mutants with reduced susceptibility.

-

Isolation of Resistant Clones: After several passages, viruses capable of replicating at high concentrations of this compound are isolated via plaque purification.

-

Susceptibility Testing: Confirm the resistance phenotype of the isolated clones by performing a plaque reduction assay and comparing their EC50 values to the parent (wild-type) virus.

-

Genotypic Analysis: Extract viral DNA from the resistant clones. Amplify the genes encoding the helicase-primase complex (UL5, UL52, and UL8) using PCR.

-

Sequencing: Sequence the PCR products and compare them to the parent virus sequence to identify any amino acid-coding mutations.

Conclusion

The target of this compound, the viral helicase-primase complex, is robustly validated through a confluence of evidence. Its potent and selective in vitro antiviral activity, coupled with the consistent emergence of resistance mutations specifically within the UL5 and UL52 subunits of the target complex, provides a clear and definitive confirmation of its mechanism of action. The lack of cross-resistance with DNA polymerase inhibitors further solidifies the helicase-primase complex as a distinct and viable antiviral target. This comprehensive validation underpins the clinical success of this compound and paves the way for the continued development of novel antivirals directed at this essential viral enzyme complex.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound [drugcentral.org]

- 7. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [agris.fao.org]

- 13. This compound (ASP-2151) | Helicase-primase inhibitor | Probechem Biochemicals [probechem.com]

- 14. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comparative Analysis of Amenamevir and Pritelivir: Novel Helicase-Primase Inhibitors Targeting Herpesviruses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Herpesvirus infections, caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), present a significant global health burden. The emergence of resistance to traditional nucleoside analogue therapies has necessitated the development of novel antiviral agents with distinct mechanisms of action. This technical guide provides a comprehensive comparison of two such agents, amenamevir and pritelivir, which belong to the class of helicase-primase inhibitors. We delve into their core mechanisms of action, present comparative quantitative data on their efficacy, detail key experimental protocols for their evaluation, and visualize their molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Introduction to Helicase-Primase Inhibitors

This compound and pritelivir represent a new frontier in anti-herpesvirus therapy. Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, these drugs inhibit the viral helicase-primase complex.[1] This complex is a heterotrimeric enzyme essential for the initiation and progression of viral DNA replication.[1] It consists of three key subunits:

-

UL5 (Helicase): This subunit is responsible for unwinding the double-stranded viral DNA, a critical step for replication.[2]

-

UL52 (Primase): This subunit synthesizes short RNA primers on the unwound single-stranded DNA, which are necessary for the initiation of DNA synthesis by the viral DNA polymerase.[1][2]

-

UL8 (Cofactor): This subunit is essential for the proper function and coordination of the helicase and primase activities.[2]

By targeting this complex, this compound and pritelivir effectively halt viral DNA replication at a very early stage.[3][4] This distinct mechanism of action confers activity against viral strains that have developed resistance to nucleoside analogues.[5][6]

Mechanism of Action: A Head-to-Head Comparison

Both this compound and pritelivir function by binding to the helicase-primase complex and inhibiting its enzymatic activities. However, recent structural studies have revealed nuances in their binding modes and the specific interactions they form with the complex.

This compound has demonstrated potent inhibitory activity against the helicase-primase complex of HSV-1, HSV-2, and VZV.[7][8] It is believed to bind to a pocket within the complex, interfering with the ATPase activity of the helicase subunit, which is crucial for DNA unwinding.[8][9] Cryo-electron microscopy (cryo-EM) structures of the HSV-1 helicase-primase complex bound to this compound have provided a detailed view of its binding site, illustrating how it obstructs the helicase's function.[10][11]

Pritelivir also targets the helicase-primase complex, exhibiting strong activity against HSV-1 and HSV-2.[1][12] Resistance studies suggest that pritelivir interacts with both the UL5 helicase and the UL52 primase subunits.[5][13] Cryo-EM structures have revealed that pritelivir binds at a distinct site on the complex, effectively stalling its enzymatic activity.[10][11][14] This interaction is thought to stabilize the binding of the helicase-primase complex to DNA, preventing its progression.[5]

The following diagram illustrates the general mechanism of action of helicase-primase inhibitors.

Caption: Inhibition of the viral helicase-primase complex by this compound and pritelivir.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and pritelivir against various herpesviruses, as determined by plaque reduction assays and other antiviral assays.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Assay Type | EC50 / IC50 (µM) | Reference |

| HSV-1 | Plaque Reduction | 0.036 | [15] |

| HSV-2 | Plaque Reduction | 0.023 - 0.046 | [16] |